

Comparative Docking Analysis of 2-Hydroxybenzoic Acid Derivatives as SIRT5 Inhibitors

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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137

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This guide provides a comparative analysis of a series of 2-hydroxybenzoic acid derivatives based on their in-silico docking performance and in-vitro inhibitory activity against Sirtuin 5 (SIRT5), a promising therapeutic target for several human diseases, including cancer. The data presented herein is collated from a detailed study identifying and optimizing novel SIRT5 inhibitors, offering insights into their structure-activity relationships (SAR).[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Comparative Analysis

The following table summarizes the in-vitro inhibitory activity (IC50), thermal shift assay data (Δ Tm), and molecular docking scores for a selection of 2-hydroxybenzoic acid derivatives against SIRT5.[1] Lower IC50 values indicate greater inhibitory potency, while higher Δ Tm values suggest stronger binding to the protein. The docking scores provide a theoretical estimation of the binding affinity.



Compound ID	Structure	IC50 (μM)	ΔTm (°C) at 100 μM	Docking Score (GOLD score)
11	5-acetamido-2- hydroxybenzoic acid	26.4 ± 0.8	1.8	Not explicitly stated, but used as a reference
12	ethyl 5- acetamido-2- hydroxybenzoate	> 400	Not determined	Not explicitly stated, but shown to have reduced interactions
14	N-(4- isothiocyanato-3- hydroxyphenyl)a cetamide	13.5 ± 0.5	2.1	Not explicitly stated, but binds similarly to 11
30	2-hydroxy-5- nitrobenzoic acid	4.3 ± 0.3	3.2	Not explicitly stated, but identified as most potent
43	2-hydroxy-5-(N- (phenyl)sulfamoy l)benzoic acid	2.5 ± 0.2	3.8	Not explicitly stated, but has a 10-fold improved potency
Suramin	Positive Control	28.4 ± 2.5	Not determined	Not applicable

Key Protein-Ligand Interactions

Molecular docking studies revealed key interactions between the 2-hydroxybenzoic acid derivatives and the active site of SIRT5. The carboxylate group of the hit compound 11 forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102.[1] The adjacent hydroxyl group forms a hydrogen bond with Val221, and the acetyl carbonyl group forms another hydrogen bond with Tyr255.[1] Additionally, pi-pi stacking interactions with Phe223 and Tyr255 were observed.[1] The most potent analogue, compound 30, also forms a salt bridge with Arg105 via its carboxylate group and a hydrogen bond with Val221 through its hydroxyl group.



[1] A potential hydrogen bond between the nitro group of compound 30 and the hydroxyl group of Tyr255 was also identified.[1] Masking the carboxylic acid group, as in compound 12, resulted in a near-complete loss of inhibitory activity, confirming the crucial role of this functional group in binding.[1]

Experimental Protocols

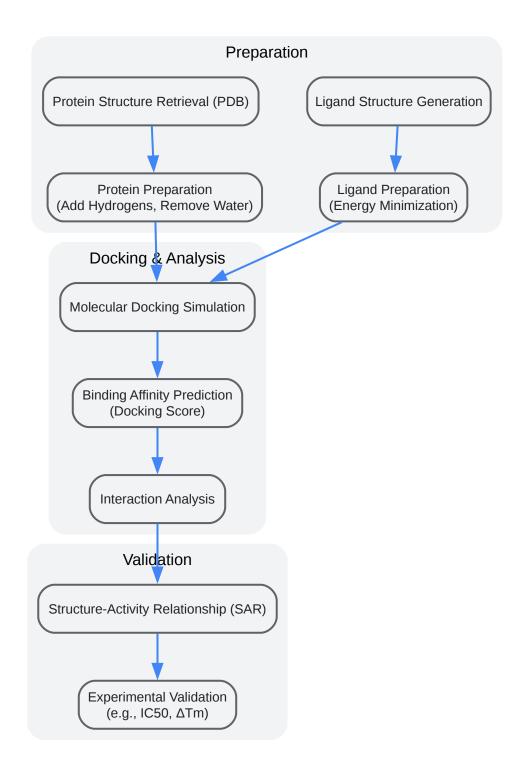
The following is a summary of the experimental protocol used for the molecular docking studies of 2-hydroxybenzoic acid derivatives against SIRT5.[1]

- 1. Protein Preparation: The crystal structure of human SIRT5 was obtained from the Protein Data Bank (PDB ID: 2NYR). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added to the protein structure.
- 2. Ligand Preparation: The 3D structures of the 2-hydroxybenzoic acid derivatives were generated. The structures were then subjected to energy minimization to obtain low-energy conformations.
- 3. Molecular Docking Simulation: Molecular docking simulations were performed to predict the binding modes of the derivatives in the SIRT5 active site. The study reported a highly significant correlation ($R^2 = 0.71$) between the docking scores (GOLD score) and the experimental pIC50 values, indicating the reliability of the docking protocol.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for a comparative molecular docking study and the key interactions within the SIRT5 binding pocket.

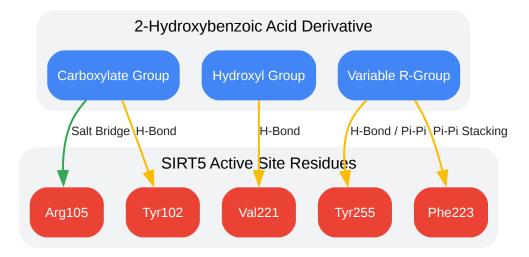




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Caption: General workflow for a comparative molecular docking study.





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Caption: Key interactions of 2-hydroxybenzoic acid derivatives in the SIRT5 active site.

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References

- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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